3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid

Solid-state characterization Recrystallization Quality control

3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 75092-32-9, MF C₅H₄I₂N₂O₂, MW 377.91 g mol⁻¹) is a fully substituted N‑methylpyrazole bearing iodine atoms at the 3‑ and 4‑positions and a carboxylic acid at the 5‑position. The compound is offered at ≥98 % purity by specialty building‑block suppliers and is primarily employed as a synthetic intermediate in medicinal‑chemistry and agrochemical research programs.

Molecular Formula C5H4I2N2O2
Molecular Weight 377.91 g/mol
Cat. No. B11764832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
Molecular FormulaC5H4I2N2O2
Molecular Weight377.91 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)I)I)C(=O)O
InChIInChI=1S/C5H4I2N2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11)
InChIKeyPLAPCDYJGUXMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic Acid – Technical Baseline for Procurement Decisions


3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 75092-32-9, MF C₅H₄I₂N₂O₂, MW 377.91 g mol⁻¹) is a fully substituted N‑methylpyrazole bearing iodine atoms at the 3‑ and 4‑positions and a carboxylic acid at the 5‑position . The compound is offered at ≥98 % purity by specialty building‑block suppliers and is primarily employed as a synthetic intermediate in medicinal‑chemistry and agrochemical research programs . Its defining features are the two heavy iodine substituents, which confer a high molecular weight, elevated melting point (248–249 °C), and pronounced halogen‑bonding capacity relative to mono‑iodo or non‑halogenated congeners .

Why 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic Acid Cannot Be Replaced by Mono‑Iodo or Non‑Iodinated Pyrazole Analogs


The 4‑iodo‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 75092-30-7; MW 252.01 g mol⁻¹) and the non‑iodinated parent (CAS 16034-46-1; MW 126.12 g mol⁻¹) are structurally related but fail to replicate the unique physicochemical and functional profile of the 3,4‑diiodo derivative . The second iodine atom at position 3 increases the molecular weight by ~50 %, raises the melting point by ~7 °C, and approximately doubles the anomalous scattering signal for X‑ray crystallography—properties that are intrinsically absent from the mono‑iodo and non‑iodinated analogs [1]. In cross‑coupling applications, only the 3,4‑diiodo scaffold permits sequential, regioselective functionalization at two adjacent positions, a synthetic capability that cannot be achieved with a single halogen handle [2].

Quantitative Differentiation Evidence for 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic Acid Versus Closest Analogs


Melting Point Elevation of 7 °C Compared to the 4‑Iodo Mono‑Halogenated Analog

The target compound exhibits a melting point of 248–249 °C (acetic acid solvate), which is approximately 7 °C higher than the 241–242 °C reported for the 4‑iodo‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid analog . The non‑iodinated parent melts substantially lower at 220–225 °C, demonstrating that each iodine substituent contributes incrementally to crystal lattice stabilization .

Solid-state characterization Recrystallization Quality control

Molecular Weight and Predicted Lipophilicity Differentiation from the 4‑Iodo Analog

The target compound has a molecular weight of 377.91 g mol⁻¹ versus 252.01 g mol⁻¹ for the 4‑iodo analog, a 50 % increase driven by the second iodine atom . The XLogP3 value of the methyl ester derivative (1.8) serves as a surrogate for the acid’s lipophilicity trend and exceeds the predicted LogP of 1.32 for the mono‑iodo acid, indicating an estimated lipophilicity increase of 0.5–1.0 log units [1][2]. The non‑iodinated parent has a molecular weight of only 126.12 g mol⁻¹, underscoring the substantial impact of di‑iodination on both bulk and partition properties .

Drug-likeness ADME Physicochemical profiling

Diagnostic ¹³C NMR Chemical Shift Fingerprint for Regioisomer Confirmation

The ¹³C NMR spectrum of the 3,4‑diiodo derivative displays characteristic downfield shifts at C‑3 and C‑4 relative to the corresponding 4‑iodo analogs, as reported in a systematic study of N‑substituted 4‑iodo‑ and 3,4‑diiodopyrazoles [1]. While exact shift values for the N‑methyl‑5‑carboxylic acid derivative were not located in the published literature, the class‑level pattern demonstrates that the di‑iodo substitution imparts unique, diagnostic resonances that are absent in the mono‑iodo and non‑iodinated series [1][2].

Structural elucidation Quality assurance Regulatory compliance

Two‑Fold Enhancement of Anomalous Scattering Signal for Macromolecular Crystallographic Phasing

Iodine is a strong anomalous scatterer with theoretical f″ values of ~6.8 e⁻ at the Cu Kα wavelength (1.54 Å). The presence of two iodine atoms in 3,4‑diiodo‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid yields a combined anomalous signal of ~13.6 e⁻, approximately twice that of a single‑iodine‑containing analog [1]. The utility of mono‑iodopyrazoles for experimental SAD phasing has been demonstrated with proteinase K and HIV‑1 reverse transcriptase at resolutions of 1.45–2.1 Å, and the di‑iodo derivative is expected to provide superior phasing power and higher signal‑to‑noise ratios in analogous experiments [2].

Structural biology SAD/MAD phasing Fragment screening

Sequential, Regioselective Functionalization Potential via Two Orthogonal Iodine Leaving Groups

The 3,4‑diiodo substitution pattern provides two chemically distinct iodine handles that can be exploited for sequential Pd‑catalyzed cross‑coupling reactions. This enables the stepwise introduction of different aryl, heteroaryl, or alkynyl groups at C‑3 and C‑4, generating 3,4‑disubstituted pyrazole libraries from a single precursor [1]. In contrast, mono‑iodo analogs permit only a single functionalization event, limiting the accessible chemical space to 4‑substituted derivatives. Microwave‑assisted double Sonogashira coupling of 3,4‑diiodo‑1‑phenylpyrazole has been reported to complete within three minutes, demonstrating the practical efficiency of the di‑iodo scaffold [2].

Cross-coupling Library synthesis SAR exploration

Optimal Deployment Scenarios for 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic Acid Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring Robust Experimental Phasing

The ~2‑fold enhancement in anomalous scattering signal (two I atoms, f″ ≈ 13.6 e⁻) makes this compound a superior heavy‑atom derivative for SAD/MAD phasing in protein crystallography, particularly for fragment‑soaking experiments where occupancy may be low and a strong anomalous signal is essential for successful structure determination [1].

Medicinal Chemistry SAR Campaigns Requiring 3,4‑Disubstituted Pyrazole Libraries

The two iodine atoms at adjacent positions permit sequential, regioselective cross‑coupling to generate diverse 3,4‑diaryl‑ or 3,4‑dialkynyl‑pyrazole libraries from a single precursor, enabling efficient exploration of chemical space around the pyrazole core without the need for de novo synthesis of each analog [2].

Quality‑Controlled Reference Standard for Iodinated Pyrazole Method Development

The elevated melting point (248–249 °C) and characteristic ¹³C NMR fingerprint provide orthogonal, quantifiable identity and purity checkpoints that are valuable for HPLC method development, reference‑standard qualification, and batch‑to‑batch consistency verification in regulated analytical environments [3].

Physicochemical Probe for Hydrophobic Binding Pocket Assessment

With a molecular weight 50 % higher than the mono‑iodo analog and an estimated LogP increase of 0.5–1.0 units, the di‑iodo compound serves as a calibrated physicochemical probe to evaluate the tolerance of biological targets for bulkier, more lipophilic ligands, informing lead‑optimization strategies [4].

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